

4-Nitro-o-phenylenediamine: A Technical Safety and Handling Guide for Researchers

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Compound of Interest

Compound Name: 4-Nitro-o-phenylenediamine

Cat. No.: B140028

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and key experimental methodologies related to **4-Nitro-o-phenylenediamine** (4-NOPD). The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Chemical and Physical Properties

4-Nitro-o-phenylenediamine is a reddish-brown solid.^[1] It is sparingly soluble in water but soluble in polar organic solvents like alcohols.^[1]

| Property | Value | Reference |
|-------------------|---|---------------------|
| CAS Number | 99-56-9 | [2] |
| Molecular Formula | C ₆ H ₇ N ₃ O ₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Appearance | Reddish-brown solid/powder | [1] |
| Melting Point | 199 - 201 °C | [2] |
| Boiling Point | 276.04 °C (estimate) | [2] |
| Solubility | Soluble in 1 N HCl: ethanol (1:1) at 50 mg/mL. [2] | [2] |

Hazard Identification and GHS Classification

4-Nitro-o-phenylenediamine is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |
|------------------------|----------|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Irritation | 2 | H315: Causes skin irritation |

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

Signal Word: Warning[\[3\]](#)

Pictograms:[\[3\]](#)

- GHS07 (Exclamation Mark)

Toxicological Information

| Toxicity Endpoint | Species | Route | Value | Reference |
|-------------------|---|-------|-----------|---------------------|
| LD50 | Rat | Oral | 681 mg/kg | [2] |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3). [4] | - | - | [4] |
| Mutagenicity | Positive in some in vitro assays (e.g., Ames test, mouse lymphoma assay). [5] | - | - | [5] |

Handling and Storage

Handling Precautions:[\[2\]](#)[\[3\]](#)

- Avoid contact with skin, eyes, and clothing.
- Avoid formation of dust and aerosols.
- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Do not eat, drink, or smoke when using this product.
- Wash hands thoroughly after handling.

Storage Conditions:[\[2\]](#)

- Store in a cool, dry, and well-ventilated place.

- Keep the container tightly closed.
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.

Emergency Procedures

| Situation | Action |
|--------------|---|
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation or a rash develops. [2] [3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [2] |
| Spill | Wear appropriate PPE. Sweep up the material, place it in a suitable closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. [2] |

Experimental Protocols

Carcinogenicity Bioassay (NTP Protocol)

A bioassay for the potential carcinogenicity of **4-Nitro-o-phenylenediamine** was conducted using Fischer 344 rats and B6C3F1 mice.[\[5\]](#)

- Test Animals: Groups of 50 male and 50 female Fischer 344 rats and B6C3F1 mice.
- Control Group: 20 animals of each sex and species were used as controls.
- Administration: The compound was administered in the feed at two different concentrations.

- Rats: 375 ppm and 750 ppm.
- Mice: 3750 ppm and 7500 ppm.
- Duration: The compound was administered for 103 weeks to rats and 102 weeks to mice, followed by a 2-week observation period.[5]
- Endpoint: The incidence of tumors in the dosed groups was compared to the control groups.

Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Test System: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs (his-).
- Principle: The assay measures the ability of a test chemical to induce reverse mutations (reversions) in the his- bacteria, allowing them to grow on a histidine-deficient medium.
- Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to simulate metabolic activation.
- Procedure:
 - The bacterial tester strain is incubated with the test compound at various concentrations, with and without S9 mix.
 - The mixture is plated on a minimal glucose agar medium lacking histidine.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies (his+) is counted.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Skin Sensitization - Guinea Pig Maximization Test (GPMT)

The GPMT is an in vivo assay to screen for substances that may cause skin sensitization.

- Test Animals: Albino guinea pigs.
- Induction Phase:
 - Intradermal Induction: The test substance is injected intradermally, both with and without Freund's Complete Adjuvant (FCA), to enhance the immune response.
 - Topical Induction: One week after the intradermal injections, the test substance is applied topically to the same area and occluded for 48 hours.
- Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the skin and occluded for 24 hours.
- Endpoint: The skin is observed for signs of erythema and edema at 24 and 48 hours after the removal of the challenge patch. The incidence and severity of the skin reactions in the test group are compared to a control group.

In Vitro Mammalian Cell Transformation Assay (Syrian Hamster Embryo - SHE Assay)

This assay assesses the potential of a chemical to induce neoplastic transformation in cultured mammalian cells.

- Test System: Primary Syrian Hamster Embryo (SHE) cells.
- Principle: SHE cells are normal, diploid cells with a low spontaneous transformation rate. Exposure to carcinogens can induce morphological changes in the colonies, which is an early indicator of neoplastic transformation.
- Procedure:
 - SHE cells are seeded in culture dishes.

- The cells are exposed to the test chemical at various concentrations for a defined period (e.g., 24 hours or 7 days).
- After the exposure period, the cells are washed and cultured for a further period to allow for colony formation.
- The colonies are then fixed, stained, and examined microscopically for morphological transformation. Transformed colonies exhibit a crisscross, piled-up, and random orientation of cells.
- Endpoint: The frequency of morphologically transformed colonies is calculated and compared between the treated and control groups.

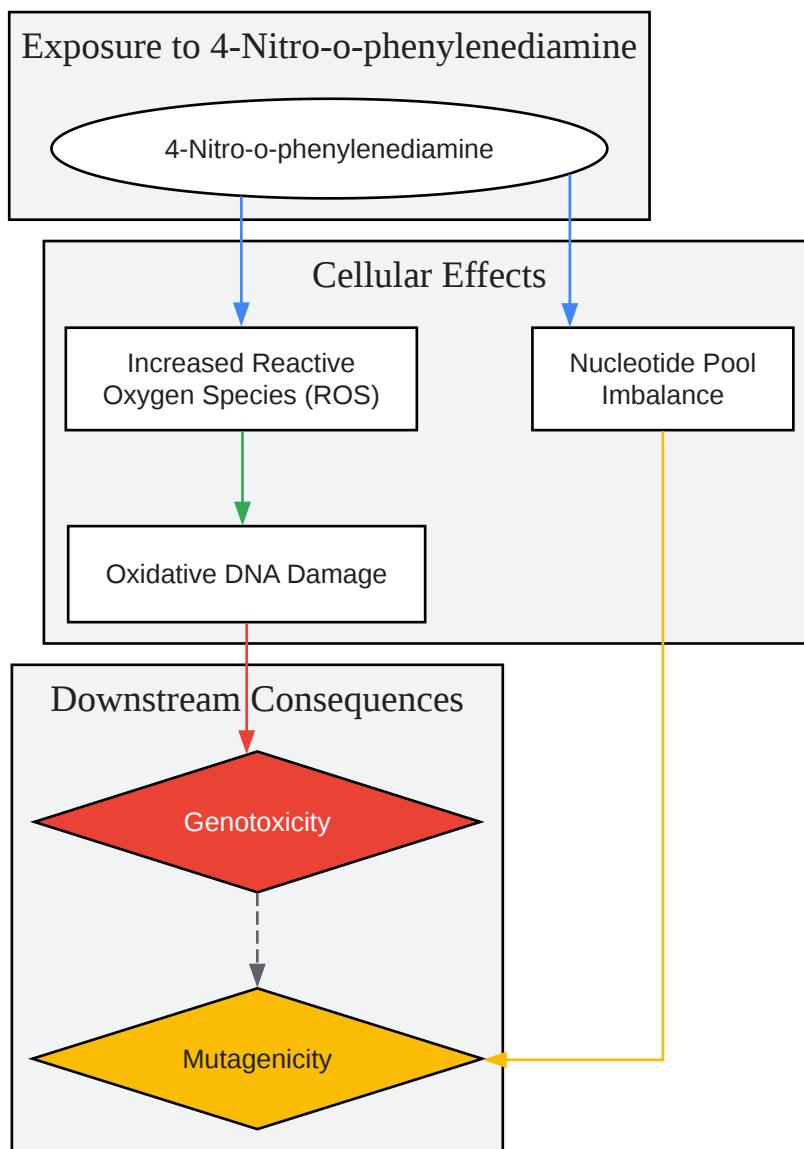
Toxicokinetics (ADME) Studies

Toxicokinetics studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance.

- In Vivo Oral Administration (Rat):
 - Radiolabeled (e.g., ^{14}C) **4-Nitro-o-phenylenediamine** is administered to rats via gavage.
 - Urine, feces, and blood samples are collected at various time points.
 - The concentration of the parent compound and its metabolites in the samples is determined using techniques like liquid scintillation counting and chromatography.
 - Whole-body autoradiography can be performed at different time points to visualize the distribution of the compound in various tissues.
- In Vitro Dermal Absorption (Pig Skin Model):
 - Split-thickness pig skin is mounted on a flow-through diffusion cell.
 - A formulation containing radiolabeled **4-Nitro-o-phenylenediamine** is applied to the skin surface.

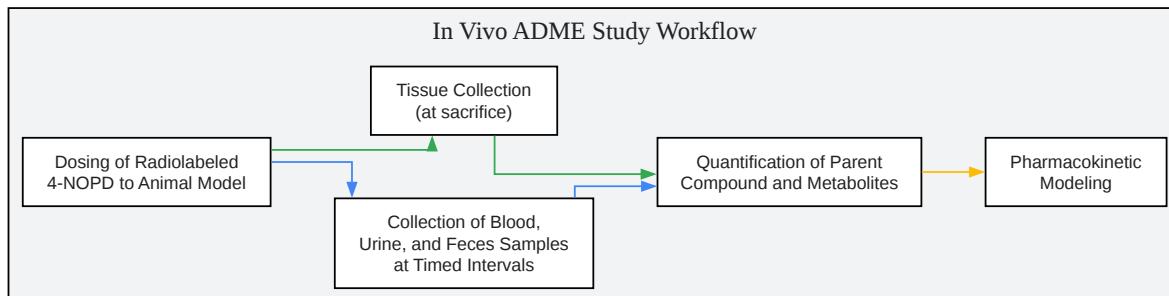
- The receptor fluid is collected at regular intervals and analyzed for radioactivity to determine the rate and extent of absorption.
- At the end of the experiment, the amount of substance remaining on the skin surface, in the stratum corneum, and within the skin is quantified.

Diagrams



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Caption: Proposed mechanism of **4-Nitro-o-phenylenediamine** induced genotoxicity.



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Caption: General workflow for an in vivo ADME study.

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